molecular formula C16H14N2O3S B2407248 ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate CAS No. 1030119-44-8

ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate

Cat. No.: B2407248
CAS No.: 1030119-44-8
M. Wt: 314.36
InChI Key: ZRZJZTMPIWGUHL-UHFFFAOYSA-N
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Description

Ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate is a heterocyclic compound that features a thienopyrimidine core. . The unique structure of this compound allows it to interact with various biological targets, making it a valuable subject of study in drug development.

Preparation Methods

The synthesis of ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate thieno[3,2-d]pyrimidine derivatives with ethyl acetoacetate under specific reaction conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, as well as the use of scalable processes to produce the compound in larger quantities.

Chemical Reactions Analysis

Ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation . The pathways involved may include those related to cell cycle regulation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the particular biological targets it interacts with, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-2-21-13(19)8-18-10-17-14-12(9-22-15(14)16(18)20)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZJZTMPIWGUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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